

Structure Elucidation of N-(5-acetylpyridin-2-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-(5-acetylpyridin-2-yl)acetamide

Cat. No.: B8781179

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and analytical characterization of **N-(5-acetylpyridin-2-yl)acetamide**. The information is intended to support research and development activities in medicinal chemistry and drug discovery.

Chemical Structure and Properties

N-(5-acetylpyridin-2-yl)acetamide is a derivative of 2-aminopyridine, featuring an acetyl group at the 5-position of the pyridine ring and an acetamido group at the 2-position.

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

CAS Number: Not available. The starting material, 2-amino-5-acetylpyridine, has the CAS number 19828-20-7.

Synthesis Protocol

The synthesis of **N-(5-acetylpyridin-2-yl)acetamide** can be achieved through the acetylation of 2-amino-5-acetylpyridine. A general and reliable method involves the use of acetic anhydride.

Experimental Protocol: Acetylation of 2-amino-5-acetylpyridine



Materials:

- 2-amino-5-acetylpyridine
- Acetic anhydride
- Pyridine (optional, as a catalyst and acid scavenger)
- Dichloromethane (or other suitable aprotic solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 2-amino-5-acetylpyridine (1 equivalent) in dichloromethane.
- To this solution, add acetic anhydride (1.1 to 1.5 equivalents). A catalytic amount of pyridine can also be added.
- Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and any acetic acid formed.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-(5-acetylpyridin-2-yl)acetamide.



• The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Data for Structure Elucidation

While specific experimental data for **N-(5-acetylpyridin-2-yl)acetamide** is not readily available in the searched literature, the following tables present the predicted spectroscopic data based on the analysis of structurally related compounds and general principles of spectroscopy. For comparison, experimental data for the closely related compound, N-(pyridin-2-yl)acetamide, is included.[1]

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ , ppm) for **N-(5-acetylpyridin-2-yl)acetamide** in CDCl₃



Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
CH₃ (acetamide)	~2.2	singlet	-	The chemical shift is similar to the acetamido methyl protons in N-(pyridin-2-yl)acetamide (δ 2.19 ppm).[1]
CH₃ (acetyl)	~2.6	singlet	-	The methyl protons of the acetyl group are expected to be slightly downfield due to the electronwithdrawing nature of the carbonyl group.
H-3 (pyridine ring)	~8.3	doublet	~8.5	This proton is adjacent to the nitrogen and the acetamido group, leading to a downfield shift. For comparison, H-3 in N-(pyridin-2-yl)acetamide is at δ 8.27-8.20 (m).[1]
H-4 (pyridine ring)	~8.0	doublet of doublets	~8.5, ~2.5	Coupled to both H-3 and H-6.



H-6 (pyridine ring)	~8.8	doublet	~2.5	This proton is ortho to the acetyl group and is expected to be the most
				downfield aromatic proton.
NH (amide)	~9.0 - 9.5	broad singlet	-	The chemical shift of the amide proton can be variable and is dependent on concentration and solvent. For N-(pyridin-2-yl)acetamide, it appears at δ 9.31 ppm.[1]

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (δ , ppm) for **N-(5-acetylpyridin-2-yl)acetamide** in CDCl₃



Carbon Assignment	Predicted Chemical Shift (ppm)	Notes
CH₃ (acetamide)	~25	Similar to the acetamido methyl carbon in N-(pyridin-2- yl)acetamide (δ 24.7 ppm).[1]
CH₃ (acetyl)	~27	The acetyl methyl carbon.
C-2 (pyridine ring)	~152	Carbon bearing the acetamido group. In N-(pyridin-2-yl)acetamide, this carbon is at δ 151.9 ppm.[1]
C-3 (pyridine ring)	~115	Similar to C-3 in N-(pyridin-2-yl)acetamide (δ 114.6 ppm).[1]
C-4 (pyridine ring)	~139	Similar to C-4 in N-(pyridin-2-yl)acetamide (δ 138.7 ppm).[1]
C-5 (pyridine ring)	~135	Carbon bearing the acetyl group. The presence of the carbonyl group will shift this carbon downfield.
C-6 (pyridine ring)	~148	Similar to C-6 in N-(pyridin-2-yl)acetamide (δ 147.6 ppm).[1]
C=O (acetamide)	~169	The carbonyl carbon of the acetamido group. In N-(pyridin-2-yl)acetamide, this is at δ 169.1 ppm.[1]
C=O (acetyl)	~197	The carbonyl carbon of the acetyl group, typically found in the range of 195-215 ppm for aryl ketones.

Mass Spectrometry

Table 3: Predicted Key Fragments in the Mass Spectrum of N-(5-acetylpyridin-2-yl)acetamide



m/z	Proposed Fragment Ion	Notes
178	[M]+ (Molecular Ion)	The parent ion corresponding to the molecular weight of the compound.
163	[M - CH₃] ⁺	Loss of a methyl radical from the acetyl group.
136	[M - CH2CO]+ or [M - C2H2O]+	Loss of ketene from the acetamido group, a common fragmentation pathway for Naryl acetamides.
121	[M - CH3CO - N2] ⁺ or [M - CH3 - CH2CO] ⁺	Subsequent fragmentation involving the loss of the acetyl group or further loss from the pyridine ring.
43	[CH₃CO] ⁺	A prominent peak corresponding to the acetyl cation, which is expected to be the base peak or a very intense peak.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for N-(5-acetylpyridin-2-yl)acetamide

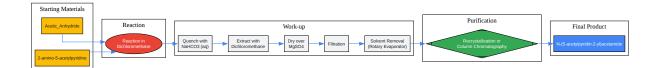


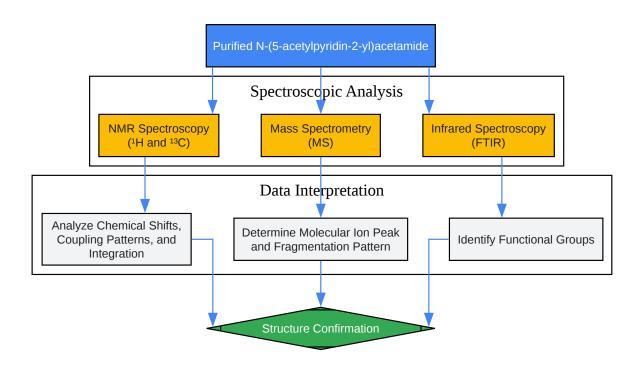
Wavenumber (cm ⁻¹)	Vibration	Notes
~3300	N-H stretch (amide)	A sharp to moderately broad peak characteristic of a secondary amide.
~3050	C-H stretch (aromatic)	Characteristic of C-H bonds on the pyridine ring.
~2950	C-H stretch (aliphatic)	For the methyl groups.
~1690	C=O stretch (acetyl ketone)	The carbonyl stretch of the acetyl group on the pyridine ring.
~1670	C=O stretch (amide I band)	A strong absorption characteristic of the amide carbonyl.
~1580, ~1470	C=C and C=N stretching (pyridine ring)	Skeletal vibrations of the aromatic ring.
~1530	N-H bend and C-N stretch (amide II band)	A characteristic band for secondary amides.
~1250	C-N stretch (amide III band)	Another characteristic amide band.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows for the synthesis and structural elucidation of **N-(5-acetylpyridin-2-yl)acetamide**.







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. rsc.org [rsc.org]



• To cite this document: BenchChem. [Structure Elucidation of N-(5-acetylpyridin-2-yl)acetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8781179#structure-elucidation-of-n-5-acetylpyridin-2-yl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com